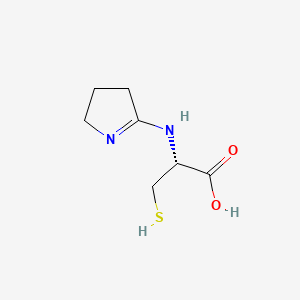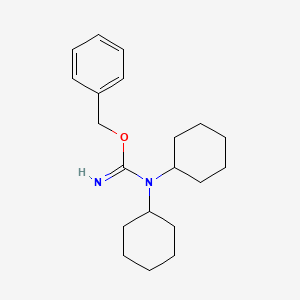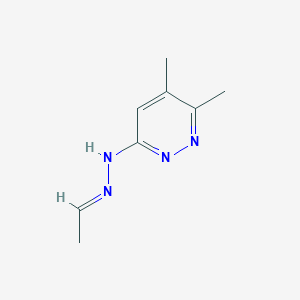
6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine is a heterocyclic compound with a pyridazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine typically involves the reaction of 3,4-dimethylpyridazine with ethylidenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridazine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated pyridazine derivatives.
Scientific Research Applications
6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridone: Another pyridazine derivative with similar structural features.
2-Ethylidene-6-methyl-3,5-heptadienal: A compound with a similar ethylidene group.
Uniqueness
6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
N-[(E)-ethylideneamino]-5,6-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C8H12N4/c1-4-9-11-8-5-6(2)7(3)10-12-8/h4-5H,1-3H3,(H,11,12)/b9-4+ |
InChI Key |
CJVXDIMMMFXHJA-RUDMXATFSA-N |
Isomeric SMILES |
C/C=N/NC1=NN=C(C(=C1)C)C |
Canonical SMILES |
CC=NNC1=NN=C(C(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


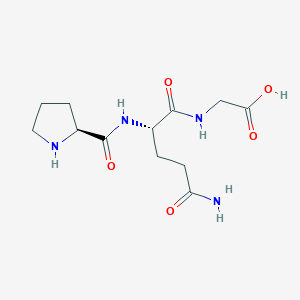
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
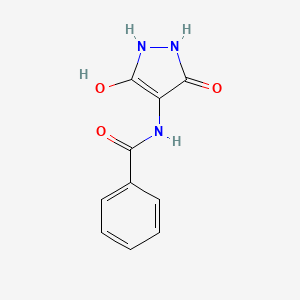
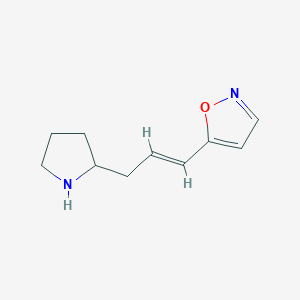


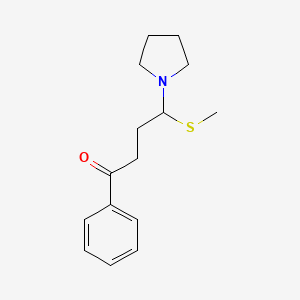
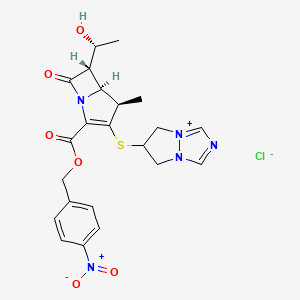
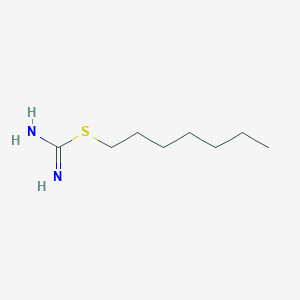
![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
